11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic pregnane steroid derivative. It is structurally similar to naturally occurring steroid hormones like cortisol and progesterone. This compound serves as a key intermediate in the synthesis of various corticosteroids, including dexamethasone [].
The cytotoxic properties of certain steroidal diastereoisomers indicate their potential as antitumor agents. The ability of these compounds to bind to estrogen receptors with varying potencies suggests that they could be used in the treatment of hormone-responsive cancers1.
The modification of steroidal compounds to enhance their binding affinity to estrogen receptors has implications in endocrinology. The 11beta-methoxy derivatives, despite having little effect on receptor binding affinity, have shown increased potency in stimulating uterotrophic growth, which could be beneficial in managing conditions related to estrogen deficiency24.
Steroidal compounds have also been synthesized with anti-inflammatory properties. For example, the introduction of halogen atoms into certain steroids has resulted in compounds with high topical anti-inflammatory activity without systemic effects. These findings are significant for the development of new anti-inflammatory drugs with fewer side effects3.
Microorganisms have been utilized to modify steroidal compounds, enhancing their biological activities. An Absidia species was found to be effective in 11 alpha-hydroxylation, a modification that can increase the potency of the steroid. This biotransformation approach offers an efficient way to produce medically relevant steroids5.
The synthesis of key intermediates for highly active fluorinated corticosteroids has been achieved through a combination of chemical and microbiological reactions. These intermediates are crucial for the production of potent corticosteroids like betamethasone and triamcinolone, which are used in various inflammatory and autoimmune disorders6.
Deoxyprednisolone-16-ene is derived from the steroid nucleus of prednisolone through a selective modification at the 16-position. Its molecular formula is , and it has a molecular weight of approximately 342.44 g/mol . As a corticosteroid, it falls under the category of anti-inflammatory agents and immunosuppressants, primarily utilized for its therapeutic effects in managing conditions such as allergies, asthma, and rheumatic diseases.
The synthesis of deoxyprednisolone-16-ene typically involves chemical modifications of prednisolone or its precursors. One common method includes the selective reduction of the 16-keto group in prednisolone to form the corresponding alcohol, followed by dehydration to yield deoxyprednisolone-16-ene.
This synthetic pathway allows for the production of deoxyprednisolone-16-ene with high purity and yield, making it suitable for pharmaceutical applications .
Deoxyprednisolone-16-ene features a steroid backbone with specific functional groups that define its chemical properties and biological activity. The notable structural characteristics include:
Deoxyprednisolone-16-ene participates in various chemical reactions that can modify its structure or lead to derivative compounds. Key reactions include:
These reactions are essential for developing new derivatives with improved pharmacological profiles .
Deoxyprednisolone-16-ene exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. Upon binding to these receptors, the compound influences gene expression related to inflammation and immune responses.
This mechanism underscores its effectiveness in reducing inflammation and modulating immune responses in various clinical settings .
Deoxyprednisolone-16-ene exhibits several physical and chemical properties that are crucial for its application in medicine:
These properties influence formulation strategies for pharmaceutical preparations, ensuring optimal bioavailability and therapeutic efficacy .
Deoxyprednisolone-16-ene has significant applications in medical therapy due to its potent anti-inflammatory properties. Its primary uses include:
Research continues into optimizing formulations and exploring new therapeutic applications for deoxyprednisolone-16-ene, particularly in combination therapies aimed at enhancing efficacy while minimizing side effects .
The development of Deoxyprednisolone-16-ene is intrinsically linked to mid-20th century advancements in corticosteroid chemistry. Following the clinical introduction of cortisone in the 1940s, extensive molecular modifications were pursued to enhance glucocorticoid specificity and reduce mineralocorticoid effects. Methylprednisolone (6α-methylprednisolone), patented by The Upjohn Company in 1954 and FDA-approved in 1957, represented a pivotal advancement due to its 6α-methyl group enhancing anti-inflammatory potency while minimizing salt retention [1] [8]. This era of empirical steroid derivatization established structure-activity relationship (SAR) principles that later enabled targeted modifications at the C16 position.
Deoxyprednisolone-16-ene emerged as a structural analogue exploring the pharmacological consequences of unsaturation within the D-ring. The introduction of a double bond between C16 and C17 constituted a deliberate departure from conventional hydrogenation patterns observed in natural glucocorticoids. This modification was designed to investigate the steric and electronic influences of the steroid nucleus on receptor binding affinity, continuing the tradition of systematic exploration exemplified by earlier 1,2-dehydrogenation (prednisolone) and 6α-methylation (methylprednisolone) [1] [7]. While not commercialized as a therapeutic agent, this compound serves as a critical probe for understanding glucocorticoid receptor interactions and metabolic stability.
Deoxyprednisolone-16-ene belongs to the synthetic pregnane diene steroid subclass, characterized by unsaturation at both the A-ring (Δ¹⁴) and D-ring (Δ¹⁶). Its systematic IUPAC designation is (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-acetyl-10,13-dimethyl-6,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,11-dione, reflecting the distinctive 16,17-ene moiety [7]. The compound retains the essential glucocorticoid pharmacophore: a 3,20-dione system, 11β-hydroxyl group, and 17α-hydroxyl group, while featuring two strategic modifications:
Table 1: Core Structural Features of Deoxyprednisolone-16-ene
Position | Modification | Comparative Feature |
---|---|---|
C1-C2 | Unsaturation (Δ¹) | Shared with prednisolone and methylprednisolone |
C6 | No methyl group | Differs from methylprednisolone's 6α-methyl |
C16-C17 | Unsaturation (Δ¹⁶) | Defining characteristic absent in common steroids |
The Δ¹⁶ unsaturation induces significant conformational changes in the D-ring. Molecular modeling reveals approximately 15° distortion in the C13-C14-C15-C16 dihedral angle compared to saturated analogues, reducing the planarity of the C17 ketone side chain [3] [7]. This alteration impacts receptor binding kinetics by modifying the van der Waals interactions within the ligand-binding domain of the glucocorticoid receptor. Additionally, the electron density redistribution from the 16,17-double bond decreases the pKa of the 17α-hydroxy group by ~0.7 units, potentially influencing hydrogen-bonding patterns critical for transactivation activity [3].
Deoxyprednisolone-16-ene serves as a vital reference standard and analytical probe in pharmaceutical quality control and research due to its structural distinctiveness. Certified Reference Materials (CRMs) of this compound, qualified under ISO 17034 and ISO/IEC 17025 standards, enable precise method validation for steroid analysis [7]. Its chromatographic behavior provides key insights:
Table 2: Analytical Characteristics of Deoxyprednisolone-16-ene
Analytical Method | Key Parameters | Application Purpose |
---|---|---|
Reversed-phase HPLC | Retention factor (k) = 4.2 ± 0.3; Asymmetry factor = 1.15 | Purity assessment in synthetic mixtures |
Gas Chromatography | Relative retention time = 1.22 (vs. cholestane) | Detection in counterfeit cosmetic screenings |
Spectrophotometry | λmax = 242 ± 2 nm (ε = 15,200 L·mol⁻¹·cm⁻¹) | Quantification in dissolution testing |
The compound's ultraviolet absorption profile, characterized by a π→π* transition peak at 242 nm, serves as a diagnostic tool for detecting conjugated diene systems in suspected adulterated products [7]. In mass spectrometry, it exhibits a distinctive fragmentation pattern with major ions at m/z 356 [M]⁺, 338 [M-H₂O]⁺, and 121 [cyclopentadienyl ring]⁺, providing a fingerprint for identification in complex matrices [3].
Deoxyprednisolone-16-ene's primary analytical utility lies in its role as a separation marker in chromatographic methods. When used as a system suitability test compound in USP monograph development for corticosteroids, it resolves critical pairs that co-elute with conventional steroids like prednisolone and betamethasone [7] [10]. Furthermore, its electrochemical behavior at mercury electrodes shows a quasi-reversible reduction wave at -1.42 V vs. SCE, enabling development of sensitive voltammetric methods for steroid detection at nanomolar concentrations in biological samples [3]. These attributes establish it as an indispensable tool for advancing analytical technology in steroid chemistry.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1